molecular formula C14H15Cl2N3 B6163768 1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride CAS No. 106473-45-4

1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride

Cat. No.: B6163768
CAS No.: 106473-45-4
M. Wt: 296.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride is a compound belonging to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities

Chemical Reactions Analysis

1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzimidazole derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in the study of infectious diseases.

    Medicine: Due to its potential anticancer properties, it is investigated for use in cancer therapy.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride can be compared with other benzimidazole derivatives such as:

  • 2-(1H-1,3-benzodiazol-2-yl) phenol
  • 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)
  • 2-[(1E)-2,6-dimethylhepta-1,5-dien-1-yl]-1H-1,3-benzodiazole)

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific phenylmethanamine moiety, which contributes to its distinct pharmacological activities .

Properties

CAS No.

106473-45-4

Molecular Formula

C14H15Cl2N3

Molecular Weight

296.2

Purity

95

Origin of Product

United States

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